4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIHYHTVJEVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agrochemical Applications
2.1 Crop Protection
The primary application of 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridines have been utilized to create effective pesticides and herbicides. Notably, derivatives like fluazifop-butyl have been introduced to the market, showcasing the efficacy of TFMP derivatives in pest control .
Recent studies indicate that compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are among the most sought-after intermediates for synthesizing various crop protection products. These compounds exhibit superior pest control properties compared to traditional insecticides due to their unique molecular structure .
Table 1: Key Agrochemical Compounds Derived from TFMP
| Compound Name | Type | Activity |
|---|---|---|
| Fluazifop-butyl | Herbicide | Grass control |
| Sulfoxaflor | Insecticide | Broad-spectrum pest control |
| Pyridalyl | Insecticide | Effective against lepidopteran pests |
| Flonicamid | Insecticide | Aphid control |
Pharmaceutical Applications
3.1 Drug Development
In the pharmaceutical sector, this compound serves as a key building block for various drugs. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl group. This incorporation enhances metabolic stability and bioactivity .
One notable example is tipranavir, an anti-HIV drug developed using TFMP derivatives. The synthesis involves condensation reactions that integrate trifluoromethyl groups into the molecular structure, significantly enhancing its therapeutic efficacy .
Table 2: Pharmaceutical Compounds Utilizing TFMP Derivatives
| Compound Name | Indication | Status |
|---|---|---|
| Tipranavir | HIV | Approved |
| Fluazinam | Fungicide | Approved |
| Various Antitumor Agents | Cancer | Under clinical trials |
Case Studies and Future Directions
Several case studies highlight the effectiveness of TFMP derivatives in real-world applications:
- Fluazinam : Demonstrated higher fungicidal activity than other chlorine-based derivatives, showcasing the enhanced efficacy of trifluoromethyl-substituted compounds.
- Pyridalyl : Developed by Sumitomo Chemical Co., this compound has shown significant effectiveness against various agricultural pests and is a prime example of successful TFMP application in agrochemicals.
The ongoing research suggests that as the demand for effective agrochemicals and pharmaceuticals increases, the role of compounds like this compound will expand further. With numerous candidates currently undergoing clinical trials, it is anticipated that new drugs incorporating this structure will soon emerge on the market .
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its halogen and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to effectively bind to enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Positional Isomer: 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂ClF₄N (identical to the target compound).
- Key Difference : Chlorine is at position 6 instead of 4.
- Impact :
Phenyl-Substituted Analogs: 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : A phenyl ring substituted with -CF₃ and Cl is attached to the pyridine core at position 6, with a methyl group at position 2.
- Key Differences :
- Increased steric bulk due to the phenyl ring.
- Methyl group enhances lipophilicity but reduces electrophilicity compared to -CF₃.
- Applications : Demonstrated bioactivity in preliminary studies, though specific targets remain uncharacterized .
Herbicidal Pyridine Carboxylic Acids
- Example: 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
- Key Differences: Functional groups: Carboxylic acid (-COOH) and amino (-NH₂) groups at positions 2 and 4. Activity: Herbicidal action via synthetic auxin mimicry, contrasting with the non-carboxylic target compound .
Trifluoromethyl Pyridines with 1,3,4-Oxadiazole Moieties
- Example : 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole derivatives.
- Key Differences :
Key Research Findings
- Positional Isomerism : Chlorine at position 4 (target compound) vs. 6 (isomer) affects electronic distribution and interaction with biological targets .
- Substituent Effects: Trifluoromethyl: Enhances metabolic stability and electronegativity but reduces solubility. Chloro/Fluoro: Synergistic electron-withdrawing effects improve binding to enzymes (e.g., CYP51 in Trypanosoma cruzi inhibition) .
- SAR Insights: Trifluoromethyl position (2 vs. 3/4) is less critical than chloro substitution for MurA enzyme inhibition . Dichlorination (e.g., 3,4-dichloro analogs) enhances antibacterial activity compared to mono-halogenated derivatives .
Biological Activity
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a range of biochemical interactions and effects, making it a valuable subject of study for researchers.
This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity, facilitating cell membrane penetration. The synthesis typically involves the fluorination of pyridine derivatives, with one common method being the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide under specific conditions.
Target Enzymes and Pathways:
This compound primarily interacts with cytochrome P450 enzymes, inhibiting their activity by binding to their active sites. This inhibition can alter metabolic pathways significantly, impacting drug metabolism and efficacy .
Biochemical Pathways:
The compound is also involved in the Suzuki-Miyaura cross-coupling reaction, a critical method for forming carbon-carbon bonds in organic synthesis. Its role as a reactant in preparing aminopyridines further underscores its utility in synthetic chemistry.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted that trifluoromethyl-substituted pyridines showed enhanced fungicidal activity compared to their chloro-, nitro-, or cyano-substituted counterparts .
Additionally, the compound's structural properties suggest potential antiviral applications, particularly in the development of nucleoside analogs that can interfere with viral replication processes .
Cellular Effects
The compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Its interaction with key signaling molecules may result in significant changes in cellular behavior, which has implications for cancer research and therapeutic development .
Case Studies and Research Findings
- Inhibition Studies : In laboratory settings, varying dosages of this compound demonstrated differential effects on enzyme inhibition. Low doses were observed to inhibit specific enzymes effectively while higher doses could lead to cytotoxic effects.
- Pharmacokinetics : The compound's pharmacokinetic profile shows slight solubility in water, influencing its bioavailability and distribution within biological systems. Its lipophilic nature aids in cellular uptake but necessitates careful consideration regarding formulation for therapeutic use.
- Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound has beneficial effects at low concentrations, higher concentrations may pose risks of toxicity to various cell types. Ongoing studies aim to delineate safe dosage ranges for potential therapeutic applications .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; alters metabolic pathways |
| Antimicrobial Activity | Enhanced fungicidal effects compared to non-fluorinated analogs |
| Cell Signaling Modulation | Alters gene expression through interaction with signaling molecules |
| Pharmacokinetics | Slightly soluble; lipophilic nature aids cellular uptake |
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and fluorination of a pyridine precursor. For example:
- Stepwise Halogenation: Introduce chlorine and fluorine substituents using agents like POCl₃ or SF₄ under controlled temperatures (e.g., 80–120°C) to avoid side reactions.
- Trifluoromethylation: Employ cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethyl sources such as CF₃Cu or CF₃SiMe₃.
- Optimization: Reaction time and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity. For instance, polar aprotic solvents enhance trifluoromethyl group stability .
- Purity Control: Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features of this compound?
Methodological Answer:
- ¹⁹F NMR: Identify fluorine environments (δ ~ -60 to -70 ppm for CF₃ groups; δ ~ -180 ppm for C-F). Coupling constants (e.g., [³]J₃-F) confirm substitution patterns .
- ¹H NMR: Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₃) resonate downfield (δ 8.5–9.5 ppm).
- IR Spectroscopy: Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–650 cm⁻¹) validate substituents.
- Mass Spectrometry (HRMS): Use ESI+ or EI modes to confirm molecular ion [M+H]⁺ (calc. for C₆H₂ClF₄N: 213.97 g/mol) and fragmentation patterns (e.g., loss of Cl or CF₃).
Q. What safety protocols are critical when handling this compound due to its reactive substituents?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powders .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. What strategies address contradictory data in regioselective functionalization of polyhalogenated pyridines like this compound?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Use low temperatures (e.g., -78°C) to favor kinetic products (e.g., meta-substitution) or elevated temperatures for thermodynamic stability (para-substitution) .
- Directing Groups: Temporarily install protecting groups (e.g., BOC on nitrogen) to steer reactions to less-reactive positions.
- Computational Modeling: DFT calculations predict activation energies for competing pathways, resolving discrepancies in experimental yields .
Q. How does computational chemistry aid in predicting reactivity and regioselectivity for derivatives of this compound?
Methodological Answer:
- DFT Studies: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-5 position may show higher electrophilicity due to electron-withdrawing CF₃ and Cl groups .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. toluene) on transition states to optimize reaction conditions.
- Docking Studies: Predict binding affinities for medicinal chemistry applications (e.g., enzyme inhibition) by modeling interactions with biological targets .
Q. What challenges arise in crystallographic analysis of halogenated pyridines, and how can they be mitigated?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water mixtures (1:1) enhances crystal quality. Halogen bonding often stabilizes lattice structures .
- Disorder Issues: Heavy atoms (Cl, F) may cause electron density smearing. Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
- Data Refinement: Apply SHELXL restraints for anisotropic displacement parameters of halogens to improve R-factors (<5%) .
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
Methodological Answer:
- Solvent Choice: Non-polar solvents (hexane) reduce hydrolysis of C-Cl bonds compared to polar solvents (MeOH).
- Temperature: Store at 2–8°C to slow degradation; room temperature accelerates decomposition (TGA studies show stability up to 150°C) .
- Moisture Control: Add molecular sieves (3Å) to containers to prevent hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
